

Factor B-IN-1 for immunology research

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Compound of Interest

Compound Name: *Factor B-IN-1*

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An In-depth Technical Guide to Factor B Inhibitor LNP023 (Iptacopan) for Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases when dysregulated. The alternative pathway (AP) serves as a critical amplification loop for all complement activation cascades. Factor B, a serine protease unique to the AP, is essential for the formation of the C3 and C5 convertases, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the first-in-class, oral, small-molecule Factor B inhibitor, LNP023 (Iptacopan). We delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its characterization, and visualize the pertinent biological pathways and experimental workflows.

Introduction to Factor B and the Alternative Complement Pathway

The alternative complement pathway is a self-amplifying cascade that, upon activation, leads to opsonization, inflammation, and cell lysis. A key step in this pathway is the cleavage of Factor B by Factor D, which occurs after Factor B binds to C3b. This cleavage generates the Ba and Bb fragments. The Bb fragment, a serine protease, associates with C3b to form the AP C3 convertase (C3bBb), which then cleaves more C3 into C3a and C3b, thus amplifying the

complement response. The C3bBb complex can further associate with another C3b molecule to form the C5 convertase ((C3b)₂Bb), which cleaves C5 to initiate the formation of the membrane attack complex (MAC)[1][2][3]. Given its central role, inhibition of Factor B presents an attractive strategy to modulate excessive AP activation in various complement-mediated diseases[4][5].

LNP023 (Iptacopan): A Potent and Selective Factor B Inhibitor

LNP023, also known as Iptacopan, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective inhibitor of Factor B.[5][6][7]

Mechanism of Action

Iptacopan binds directly and reversibly to human Factor B, preventing its interaction with C3b and subsequent cleavage by Factor D.[4][5] This blockade of Factor B activity effectively halts the formation of the AP C3 convertase (C3bBb), thereby inhibiting the amplification loop of the complement cascade.[4] Consequently, both downstream effector functions, such as C3b-mediated extravascular hemolysis and terminal complement-mediated intravascular hemolysis, are controlled.[6][7] A key advantage of targeting Factor B is the specific inhibition of the alternative pathway, while leaving the classical and lectin pathways, crucial for host defense against infections, largely intact.[7]

Quantitative Data

The following tables summarize the key in vitro and in vivo quantitative parameters for LNP023 (Iptacopan).

Table 1: In Vitro Activity of Iptacopan

Parameter	Value	Description
IC ₅₀ (Factor B)	10 nM[5][8]	Half-maximal inhibitory concentration against Factor B.
K _d (Factor B)	7.9 nM[5][6][8][9]	Dissociation constant, indicating high-affinity binding to Factor B.
IC ₅₀ (AP-induced MAC formation)	130 nM[5][9]	Half-maximal inhibitory concentration for the formation of the Membrane Attack Complex in 50% human serum.
Selectivity	>30 μM[5][6][8]	IC ₅₀ against a panel of 41 other human proteases, demonstrating high selectivity.

Table 2: Pharmacokinetic Properties of Iptacopan in Humans

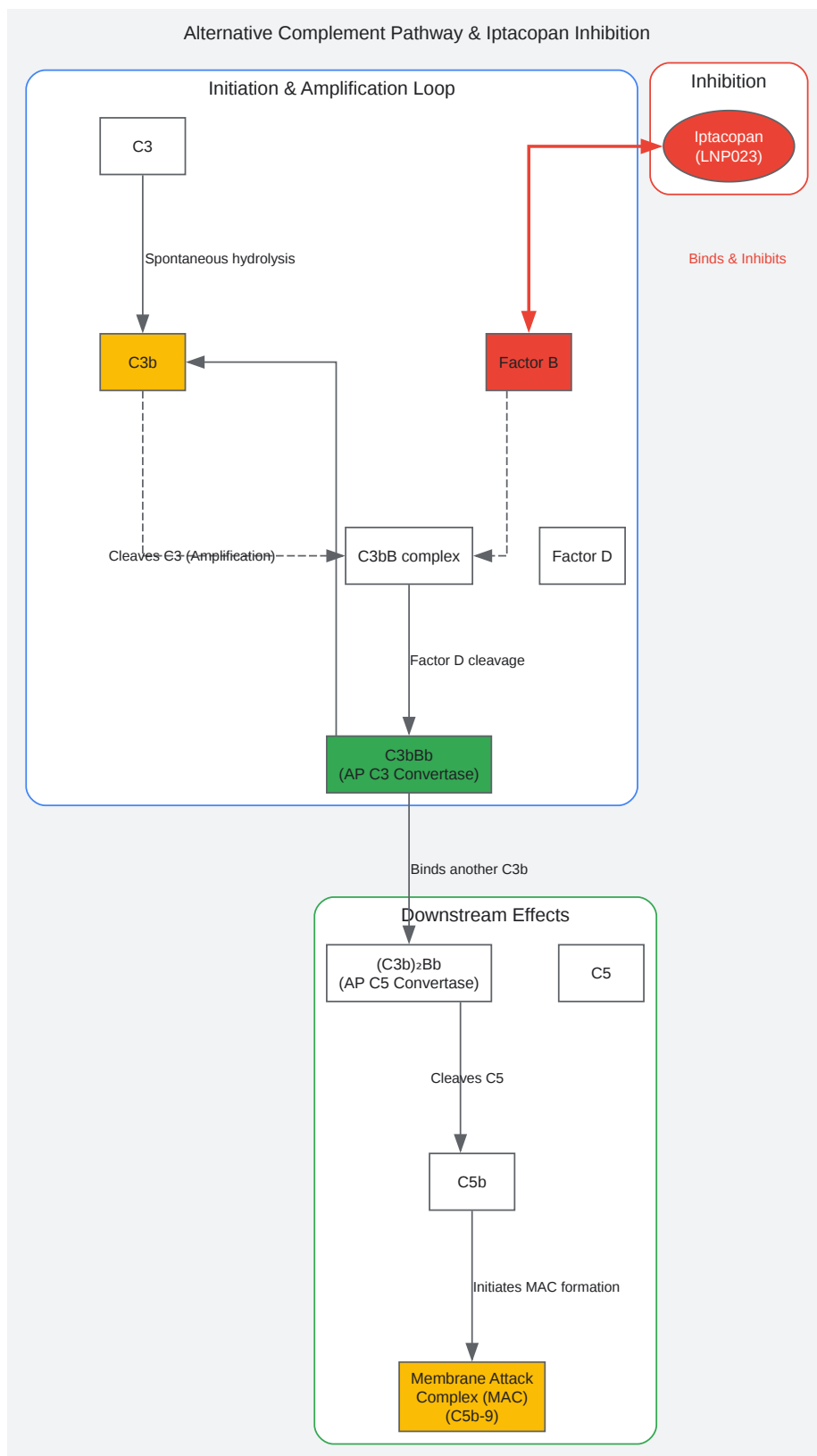
Parameter	Value	Condition
T _{max} (Median)	~2 hours[3][10]	Time to reach maximum plasma concentration after oral administration.
Half-life (t _{1/2})	18 - 25 hours[3][10]	Elimination half-life at steady-state.
Volume of Distribution (V _z /F)	~288 L[11]	Apparent volume of distribution at steady state after a 200 mg twice-daily dose.
Clearance (CL/F)	7.96 L/h[11]	Apparent clearance at steady state after a 200 mg twice-daily dose.
Protein Binding	75% - 93%[7][11]	Concentration-dependent binding to plasma proteins, including Factor B.

Table 3: Pharmacodynamic and Clinical Efficacy of Iptacopan (200 mg twice daily in PNH patients)

Parameter	Result	Clinical Significance
Alternative Pathway Activity Reduction	54.1% reduction in in vitro assay[11]	Demonstrates effective inhibition of the target pathway.
Plasma Bb Reduction	56.1% reduction from baseline[11]	Indicates reduced in vivo Factor B cleavage.
LDH Reduction	≥60% reduction achieved in all evaluable patients by week 12[12]	Significant reduction in a key marker of intravascular hemolysis.
Hemoglobin Improvement	Clinically meaningful improvement in most patients[12]	Addresses anemia associated with PNH.
Transfusion-Free Rate	All but one patient remained transfusion-free up to week 12[12]	Reduction in the need for blood transfusions.

Signaling and Experimental Workflow Diagrams

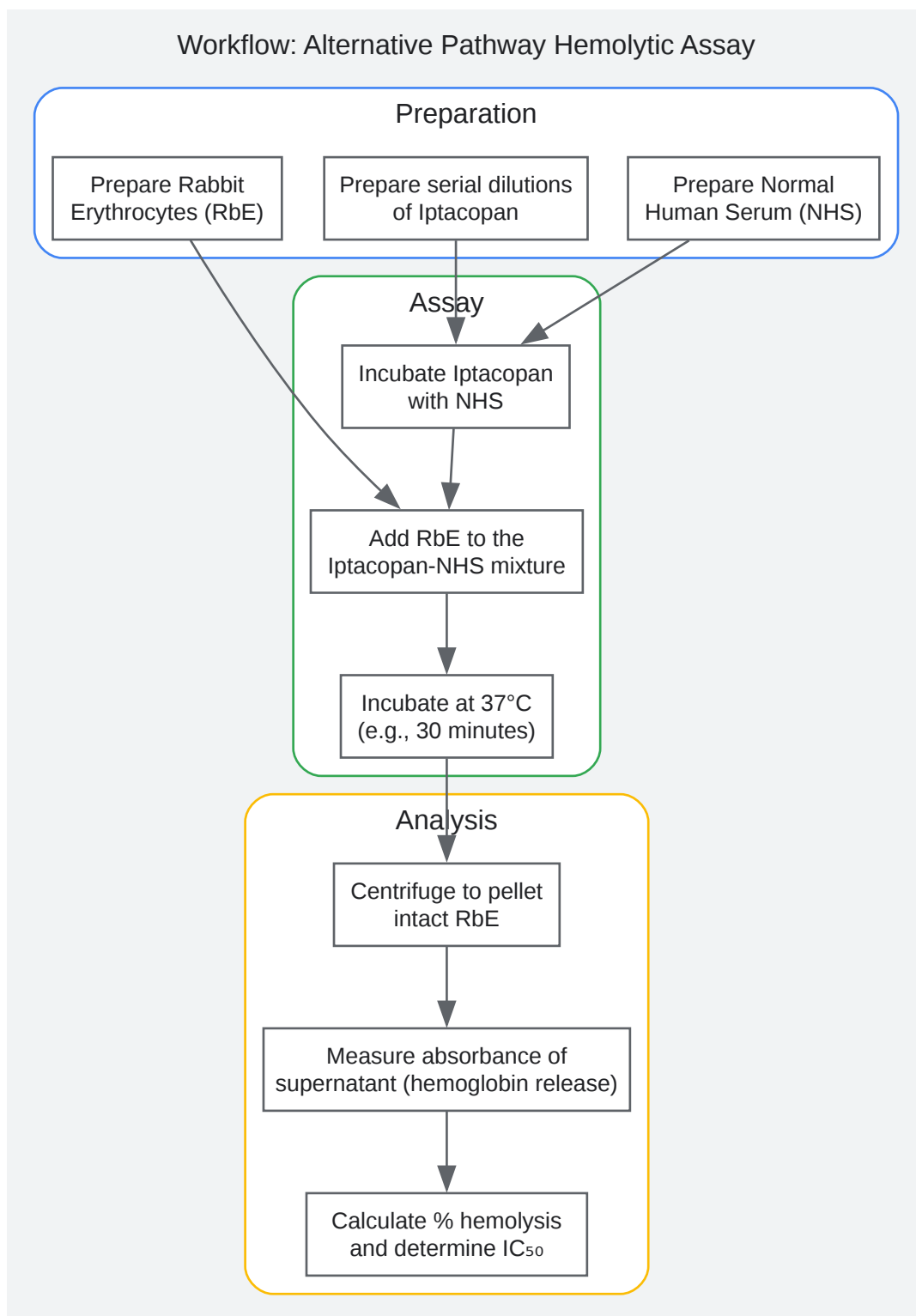
Alternative Complement Pathway and Point of Inhibition



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Caption: The alternative complement pathway and the inhibitory action of Iptacopan on Factor B.

Experimental Workflow for an In Vitro Hemolytic Assay



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Caption: A typical experimental workflow for assessing the inhibitory activity of Iptacopan using a hemolytic assay.

Detailed Experimental Protocols

The following are representative protocols for key assays used to characterize a Factor B inhibitor like Iptacopan.

Protocol: Alternative Pathway Hemolytic Assay (AH50)

This assay measures the ability of a compound to inhibit the alternative pathway-mediated lysis of rabbit erythrocytes.

Materials:

- Rabbit erythrocytes (RbE)
- Gelatin Veronal Buffer with Mg^{2+} and EGTA (GVB-Mg-EGTA)
- Normal Human Serum (NHS) as a source of complement
- Iptacopan or other test inhibitor
- Phosphate Buffered Saline (PBS)
- Spectrophotometer

Procedure:

- Preparation of Rabbit Erythrocytes:
 - Wash RbE three times with cold GVB-Mg-EGTA.
 - Resuspend the washed RbE to a final concentration of 2×10^8 cells/mL.
- Assay Setup:

- Prepare serial dilutions of Iptacopan in GVB-Mg-EGTA.
- In a 96-well plate, add 50 μ L of diluted Iptacopan to triplicate wells.
- Add 50 μ L of NHS (diluted to provide submaximal lysis, e.g., 1:2 in GVB-Mg-EGTA) to each well.
- Include control wells: 0% lysis (buffer only) and 100% lysis (water).
- Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to Factor B.
- Lysis Reaction:
 - Add 50 μ L of the prepared RbE suspension to each well.
 - Incubate the plate at 37°C for 30 minutes with gentle shaking.
- Measurement:
 - Stop the reaction by adding 100 μ L of cold GVB-EDTA to each well.
 - Centrifuge the plate at 1000 x g for 5 minutes to pellet intact erythrocytes.
 - Transfer 100 μ L of the supernatant to a new flat-bottom 96-well plate.
 - Measure the absorbance at 412 nm, which corresponds to the amount of hemoglobin released.
- Data Analysis:
 - Calculate the percentage of hemolysis for each concentration of Iptacopan relative to the 0% and 100% lysis controls.
 - Plot the percentage of hemolysis against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Protocol: C3 Convertase Activity Assay

This ELISA-based assay measures the formation of the C3bBb complex.

Materials:

- 96-well microplate coated with C3b
- Purified Factor B and Factor D
- Buffer containing Mg^{2+}
- Iptacopan or other test inhibitor
- Anti-Bb antibody conjugated to Horseradish Peroxidase (HRP)
- TMB substrate
- Stop solution (e.g., 1M H_2SO_4)
- Plate reader

Procedure:

- Assay Setup:
 - Wash the C3b-coated plate with a suitable wash buffer.
 - Prepare serial dilutions of Iptacopan.
 - In a separate plate, pre-incubate the diluted Iptacopan with a fixed concentration of Factor B for 15 minutes at room temperature.
- Convertase Formation:
 - Transfer the Iptacopan/Factor B mixture to the C3b-coated plate.
 - Add a fixed concentration of Factor D to initiate the reaction.
 - Incubate for 1 hour at 37°C to allow for C3 convertase (C3bBb) formation.

- Detection:
 - Wash the plate to remove unbound components.
 - Add the HRP-conjugated anti-Bb antibody and incubate for 1 hour at room temperature.
 - Wash the plate thoroughly.
 - Add TMB substrate and incubate in the dark until sufficient color develops.
- Measurement:
 - Stop the reaction with the stop solution.
 - Read the absorbance at 450 nm.
- Data Analysis:
 - Subtract the background absorbance.
 - Plot the absorbance against the inhibitor concentration and calculate the IC₅₀ value.

Conclusion

LNP023 (Iptacopan) is a well-characterized, potent, and selective oral inhibitor of Factor B. Its mechanism of action, which targets the central amplification loop of the complement system, has shown significant promise in clinical trials for diseases driven by alternative pathway dysregulation. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working in the field of immunology and complement-mediated diseases. The continued investigation of Factor B inhibitors like Iptacopan is poised to deliver novel therapeutic options for patients with high unmet medical needs.

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